2-(2,6-Dimethylphenyl)hexafluoro-2-propanol
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Overview
Description
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol is an organic compound characterized by the presence of a hexafluoro-2-propanol group attached to a 2,6-dimethylphenyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)hexafluoro-2-propanol typically involves the reaction of hexafluoropropylene with 2,6-dimethylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hexafluoro-2-propanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)hexafluoro-2-propanol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. Its high polarity and hydrogen-bonding ability enhance its reactivity and solubilizing properties, making it effective in various chemical and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: Shares similar properties but lacks the 2,6-dimethylphenyl group.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with different reactivity and applications.
Uniqueness
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol is unique due to the presence of both the hexafluoro-2-propanol and 2,6-dimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized applications where both high polarity and specific aromatic interactions are required .
Properties
Molecular Formula |
C11H10F6O |
---|---|
Molecular Weight |
272.19 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6-4-3-5-7(2)8(6)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 |
InChI Key |
JRZQBGUBUOJBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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